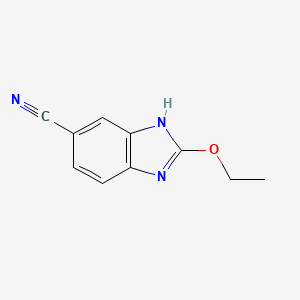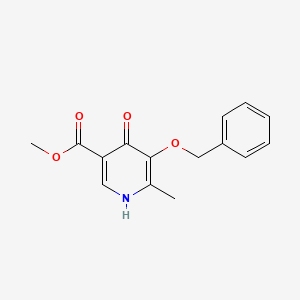
2-hydrazinyl-N,N-dimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydrazinyl-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H12N4 It is a derivative of pyridine and contains both hydrazinyl and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-dimethylaminopyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 4-dimethylaminopyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
2-hydrazinyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-hydrazinyl-N,N-dimethylpyridin-4-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity
Mecanismo De Acción
The mechanism of action of 2-hydrazinyl-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The dimethylamino group may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-dimethylaminopyridine: A related compound with similar structural features but lacking the hydrazinyl group.
2-hydrazinopyridine: Contains the hydrazinyl group but lacks the dimethylamino group.
Uniqueness
This combination of functional groups allows for versatile chemical modifications and interactions .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
2-hydrazinyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10) |
Clave InChI |
ITWHMULXKBHUOZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NC=C1)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)




![8-Pyrido[2,3-b]pyrazin-7-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8694098.png)


![4-[(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8694113.png)




